molecular formula C18H22ClN3OS2 B2984988 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216763-91-5

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2984988
CAS No.: 1216763-91-5
M. Wt: 395.96
InChI Key: JKUHBETXQKMXEL-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at the 6-position, a thiophene-2-carboxamide moiety, and a dimethylaminopropyl side chain. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2.ClH/c1-13-7-8-14-16(12-13)24-18(19-14)21(10-5-9-20(2)3)17(22)15-6-4-11-23-15;/h4,6-8,11-12H,5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUHBETXQKMXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Introduction of the Dimethylamino Propyl Group: This step often involves the alkylation of the intermediate compound with 3-dimethylaminopropyl chloride.

    Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate with thiophene-2-carboxylic acid, followed by conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a dihydrobenzo[d]thiazole.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has diverse applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with DNA, potentially leading to anticancer effects.

    Fluorescent Properties: The compound can absorb light and re-emit it at a different wavelength, making it useful as a fluorescent probe in imaging applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole derivatives with diverse pharmacological profiles. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity (if reported) Reference
Target Compound 6-methylbenzothiazole, thiophene-2-carboxamide, dimethylaminopropyl C₁₉H₂₃ClN₄OS₂* ~410.0 (estimated) Enhanced solubility via hydrochloride salt; thiophene-carboxamide linkage Likely kinase inhibition (inferred from analogs)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitrobenzothiazole, thiadiazole-thioacetamide C₁₉H₁₄N₆O₃S₃ 486.55 Nitro group enhances electron-withdrawing effects; VEGFR-2 inhibition Antitumor, VEGFR-2 inhibition (IC₅₀ = 0.89 μM)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride 4-methoxybenzothiazole, benzo[d]thiazole-2-carboxamide C₂₀H₂₂ClN₅O₂S₂ 476.0 Methoxy group improves lipophilicity; dual benzothiazole rings Potential kinase or receptor binding (structural inference)
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride 6-fluorobenzothiazole, cyclohexanecarboxamide C₂₀H₂₆ClFN₄OS 425.0 Fluorine substitution enhances metabolic stability; cyclohexane moiety Unreported, but fluorine analogs often show improved bioavailability
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride 6-chlorobenzothiazole, isoindolinone-acetamide C₂₂H₂₂Cl₂N₄O₃S 493.4 Chloro substituent and isoindolinone group increase molecular complexity Unreported; chloro groups may enhance target binding
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride 4,5-dimethylbenzothiazole, thiophene-2-carboxamide C₁₉H₂₄ClN₃OS₂ 410.0 Methyl groups enhance lipophilicity; similar core to target compound Unreported; methyl groups may modulate solubility

* Exact molecular formula inferred from analogs in .

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The nitro group in compound 6d enhances VEGFR-2 inhibition but may reduce solubility. Halogen Substitutions: Fluorine (compound in ) and chlorine (compound in ) improve metabolic stability and binding affinity, respectively. Methyl/Methoxy Groups: The target compound’s 6-methyl and dimethylaminopropyl groups balance lipophilicity and solubility, critical for drug-likeness .

Biological Activity Trends: Thiophene-carboxamide derivatives (target compound and ) are structurally optimized for kinase interactions, similar to antitumor thiadiazole hybrids .

Synthetic Strategies :

  • Amide coupling (e.g., thiophene-2-carboxamide in the target compound) is a common strategy, as seen in .
  • Substituent introductions (e.g., nitro, methoxy) often involve nucleophilic substitution or condensation reactions .

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